N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16346181
InChI: InChI=1S/C18H19N3O2S/c1-23-11-10-21-9-8-12-13(4-2-6-15(12)21)17(22)20-18-19-14-5-3-7-16(14)24-18/h2,4,6,8-9H,3,5,7,10-11H2,1H3,(H,19,20,22)
SMILES:
Molecular Formula: C18H19N3O2S
Molecular Weight: 341.4 g/mol

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide

CAS No.:

Cat. No.: VC16346181

Molecular Formula: C18H19N3O2S

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide -

Specification

Molecular Formula C18H19N3O2S
Molecular Weight 341.4 g/mol
IUPAC Name N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(2-methoxyethyl)indole-4-carboxamide
Standard InChI InChI=1S/C18H19N3O2S/c1-23-11-10-21-9-8-12-13(4-2-6-15(12)21)17(22)20-18-19-14-5-3-7-16(14)24-18/h2,4,6,8-9H,3,5,7,10-11H2,1H3,(H,19,20,22)
Standard InChI Key MMIMVVSELSEPMV-UHFFFAOYSA-N
Canonical SMILES COCCN1C=CC2=C(C=CC=C21)C(=O)NC3=NC4=C(S3)CCC4

Introduction

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide is a complex organic compound that combines elements of thiazole, indole, and carboxamide functionalities. This compound is of significant interest in medicinal chemistry due to its potential biological activities, making it a candidate for further research in pharmacology and drug development.

Synthesis

The synthesis of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide typically involves several key steps. These include the use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) and solvents like DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) to facilitate transformations under controlled conditions. Temperature and pH are crucial parameters that influence the yield and purity of the final product.

Chemical Reactions and Stability

This compound can engage in various chemical reactions, including those with oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, solvent choice, and pH are optimized to achieve desired outcomes. The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or light exposure.

Potential Applications

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-4-carboxamide has several potential applications in medicinal chemistry. Its unique structure allows for potential interactions with biological targets, including enzymes or receptors, which could modulate their activity and lead to various physiological effects. This interaction is crucial for understanding its potential therapeutic applications.

Mechanism of Action

The mechanism of action involves the compound's interaction with specific biological targets. Upon binding to these targets, it may modulate their activity, leading to various physiological effects. This interaction is key to understanding its potential therapeutic applications.

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